molecular formula C22H18FN3O2S2 B2723721 N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260926-64-4

N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2723721
M. Wt: 439.52
InChI Key: FKJPGBPRHQUJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of N-2,5-Dimethylphenylthioureido Acid and has been explored as a potential scaffold for the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .


Synthesis Analysis

The synthesis of this compound involves the use of novel thiazole derivatives . The process includes the creation of 4-substituted thiazoles with naphthoquinone-fused thiazole derivatives . The exact method of synthesis is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The structure also includes a 2,5-dimethylphenyl group and a 2-fluorophenyl group . Further structural analysis would require more detailed information or computational modeling.

Scientific Research Applications

Radiosynthesis Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related in structure to the compound , has been reported for selective ligand binding to the translocator protein (18 kDa). One compound within this series, DPA-714, was designed with a fluorine atom, allowing for labeling with fluorine-18. This makes it suitable for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Dual Inhibitory Activity

Another study focused on the synthesis of nonclassical analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors, based on the thieno[2,3-d]pyrimidine scaffold, demonstrated significant inhibitory activity, highlighting the potential of related compounds in drug development (Gangjee et al., 2008).

Molecular Structure and Docking Studies

Research on a novel antiviral active molecule similar in structure to the compound revealed insights into its molecular structure, drug-likeness, and potential antiviral potency against SARS-CoV-2 through molecular docking studies. The study provided valuable information on the geometric equilibrium, vibrational assignments, and intermolecular interactions of the compound (Mary et al., 2020).

Crystal Structure Analysis

Several studies have detailed the crystal structures of compounds with core structures resembling the compound . These analyses contribute to the understanding of molecular conformation, hydrogen bonding, and potential for forming inclusion compounds. Understanding these structural aspects is crucial for drug design and the development of materials with specific properties (Subasri et al., 2017).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-7-8-14(2)17(11-13)24-19(27)12-30-22-25-16-9-10-29-20(16)21(28)26(22)18-6-4-3-5-15(18)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPGBPRHQUJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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